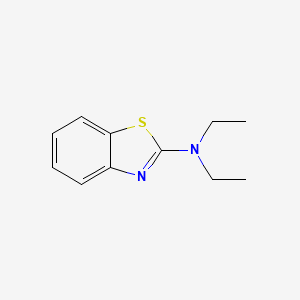

Benzothiazol-2-yl-diethyl-amine

Overview

Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature . Benzothiazol-2-yl-diethyl-amine is one such derivative.

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis

Benzothiazole compounds have been synthesized using various reactions, including condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and the cyclization of thioamide .Physical And Chemical Properties Analysis

Benzothiazole has a molar mass of 135.1863 g/mol, a density of 1.238 g/mL, a melting point of 2 °C (36 °F; 275 K), and a boiling point of 227 to 228 °C (441 to 442 °F; 500 to 501 K) . The specific physical and chemical properties of Benzothiazol-2-yl-diethyl-amine are not explicitly mentioned in the search results.Scientific Research Applications

Antitumor Properties

Benzothiazol-2-yl-diethyl-amine derivatives have been extensively studied for their antitumor properties. Novel 2-(4-aminophenyl)benzothiazoles like compounds 1 and 2 show potent antitumor activity in vitro and in vivo, particularly against breast and ovarian tumors. Their mechanism involves biotransformation by cytochrome P450 1A1 to active and inactive metabolites. Amino acid prodrugs have been used to improve solubility and bioavailability, with promising preclinical results (Bradshaw et al., 2002).

Synthesis of Bioactive Derivatives

Various derivatives of Benzothiazol-2-yl-diethyl-amine have been synthesized with significant biological activities. For instance, derivatives containing Benzimidazole and Imidazoline moieties have shown potent antibacterial and entomological activities (Chaudhary et al., 2011). Similarly, N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives have demonstrated remarkable antibacterial and corrosion inhibition properties (Nayak & Bhat, 2023).

Antimicrobial and Corrosion Inhibition Studies

Benzothiazole derivatives have been explored for their antimicrobial activities. For example, N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives synthesized by condensation reactions exhibited excellent bioactivities against various pathogens. These derivatives also showed significant corrosion inhibition effects, demonstrating their potential in medicinal and industrial applications (Nayak & Bhat, 2023).

Corrosion Resistance in Industrial Applications

In industrial applications, Benzothiazol-2-yl-diethyl-amine derivatives have been utilized for enhancing corrosion resistance. Studies reveal that certain derivatives, such as (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, significantly inhibit corrosion in steel, highlighting their potential utility in industrial maintenance and preservation (Salarvand et al., 2017).

Radiolabelling and Drug Design

Benzothiazol-2-yl-diethyl-amine compounds have been explored in drug design and radiolabelling. For instance, dicarba-closo-dodecaboranes substituted with benzothiazole analogues have been synthesized and radiolabelled for potential use in cancer diagnosis and therapy (Gona et al., 2015).

Safety And Hazards

Benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if inhaled and harmful if swallowed or in contact with skin . Specific safety and hazard information for Benzothiazol-2-yl-diethyl-amine is not explicitly mentioned in the search results.

Future Directions

Benzothiazole compounds have shown potential in various fields, including medicinal chemistry, due to their pharmaceutical and biological activity . Future developments in the synthesis of benzothiazoles are anticipated to involve green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name |

N,N-diethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-13(4-2)11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFDVIIRCRBXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589647 | |

| Record name | N,N-Diethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-1,3-benzothiazol-2-amine | |

CAS RN |

24255-48-9 | |

| Record name | N,N-Diethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24255-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B1612449.png)